molecular formula C9H7NOS B186478 1-(4-Isothiocyanatophenyl)ethanone CAS No. 2131-57-9

1-(4-Isothiocyanatophenyl)ethanone

Cat. No. B186478
CAS RN: 2131-57-9
M. Wt: 177.22 g/mol
InChI Key: KAKXOESNHIUYJT-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatophenyl)ethanone, also known as 4-Acetylphenyl isothiocyanate, is a chemical compound with the molecular formula C9H7NOS . It is a secondary metabolite found in some plants .


Molecular Structure Analysis

The molecular weight of 1-(4-Isothiocyanatophenyl)ethanone is 177.22 g/mol. Its InChI code is 1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 .

Scientific Research Applications

Specific Scientific Field

This compound is used in various fields of chemistry, including organic synthesis .

Application Summary

1-(4-Isothiocyanatophenyl)ethanone is a chemical compound with the molecular weight of 177.23 and the IUPAC name of 1-(4-isothiocyanatophenyl)ethanone . It is often used as an intermediate in the synthesis of other chemical compounds .

Methods of Application

Use in the Synthesis of Isothiocyanates

Specific Scientific Field

This application falls under the field of organic synthesis .

Application Summary

Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .

Methods of Application

In one method, carbenes and amines afford isocyanides, and the further reaction of this species with sulfur readily generates ITCs under thermal, catalytic or basic conditions . In another method, Yamaguchi and co-workers applied 1% RhH (PPh 3) 4 and Rh (acac) (CH 2 =CH 2) 2 in the transformation of isocyanides to ITCs in refluxing acetone .

Results or Outcomes

The outcomes of these reactions are the production of various isothiocyanates, which have numerous applications in the pharmaceutical industry and other fields .

Use in Electrophilic Aromatic Substitution

Specific Scientific Field

This application falls under the field of organic chemistry .

Application Summary

1-(4-Isothiocyanatophenyl)ethanone can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .

Results or Outcomes

The outcomes of these reactions are the production of various substituted aromatic compounds, which have numerous applications in the pharmaceutical industry and other fields .

Use in the Synthesis of Chalcones

Specific Scientific Field

This application falls under the field of organic synthesis .

Application Summary

Chalcones are a type of organic compound that have shown anti-angiogenic properties . 1-(4-Isothiocyanatophenyl)ethanone can be used in the synthesis of chalcones .

Results or Outcomes

The outcomes of these reactions are the production of various chalcones, which have numerous applications in the pharmaceutical industry and other fields .

Safety And Hazards

1-(4-Isothiocyanatophenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H317, and H332 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye damage, and allergic skin reactions .

properties

IUPAC Name

1-(4-isothiocyanatophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKXOESNHIUYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287589
Record name 1-(4-Isothiocyanatophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isothiocyanatophenyl)ethanone

CAS RN

2131-57-9
Record name 2131-57-9
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Record name 1-(4-Isothiocyanatophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2131-57-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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